Bombinin H5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bombinin H5 est un peptide antimicrobien dérivé de la peau du crapaud à ventre de feu, Bombina variegata . Il appartient à la famille des peptides bombinine, connus pour leurs puissantes propriétés antimicrobiennes. This compound a suscité un intérêt considérable en raison de son activité antimicrobienne à large spectre et de ses applications thérapeutiques potentielles .

Méthodes De Préparation

Bombinin H5 peut être synthétisé chimiquement par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . La synthèse de this compound nécessite généralement l'utilisation d'acides aminés protégés et d'agents de couplage pour assurer la séquence et la structure correctes du peptide. Une fois la synthèse terminée, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Bombinin H5 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le dithiothréitol . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de ponts disulfures, ce qui peut améliorer la stabilité et l'activité du peptide .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme peptide modèle pour étudier les relations structure-activité des peptides antimicrobiens . En biologie, this compound est étudié pour son rôle dans l'immunité innée et son potentiel en tant qu'antibiotique naturel . En médecine, this compound est étudié pour son potentiel à traiter les infections bactériennes, y compris celles causées par des agents pathogènes multirésistants . De plus, this compound s'est montré prometteur dans le domaine de la recherche sur le cancer, où il présente une activité cytotoxique contre les cellules tumorales .

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec les membranes cellulaires microbiennes. This compound est un peptide amphipathique, ce qui signifie qu'il possède à la fois des régions hydrophobes et hydrophiles . Cela lui permet de s'insérer dans la bicouche lipidique des membranes cellulaires microbiennes, perturbant leur intégrité et entraînant la lyse cellulaire . La nature cationique du peptide lui permet également d'interagir avec les composants chargés négativement de la membrane cellulaire microbienne, renforçant encore son activité antimicrobienne .

Applications De Recherche Scientifique

Bombinin H5 has a wide range of scientific research applications. In chemistry, it is used as a model peptide to study the structure-activity relationships of antimicrobial peptides . In biology, this compound is studied for its role in innate immunity and its potential as a natural antibiotic . In medicine, this compound is being investigated for its potential to treat bacterial infections, including those caused by multidrug-resistant pathogens . Additionally, this compound has shown promise in the field of cancer research, where it exhibits cytotoxic activity against tumor cells .

Mécanisme D'action

The mechanism of action of Bombinin H5 involves its interaction with microbial cell membranes. This compound is an amphipathic peptide, meaning it has both hydrophobic and hydrophilic regions . This allows it to insert into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to cell lysis . The peptide’s cationic nature also enables it to interact with negatively charged components of the microbial cell membrane, further enhancing its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Bombinin H5 fait partie d'une famille plus large de peptides bombinine, qui comprend d'autres membres tels que Bombinin H2 et Bombinin H4 . Ces peptides partagent des caractéristiques structurales et des propriétés antimicrobiennes similaires, mais diffèrent par leurs séquences d'acides aminés et leurs activités spécifiques . Par exemple, Bombinin H2 s'est avéré avoir une activité antimicrobienne plus élevée contre certaines souches bactériennes par rapport à this compound . this compound présente une cytotoxicité plus faible envers les cellules mammifères, ce qui en fait un candidat plus attrayant pour des applications thérapeutiques .

Propriétés

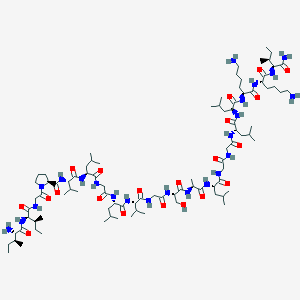

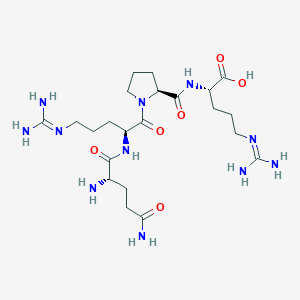

Formule moléculaire |

C91H165N23O21 |

|---|---|

Poids moléculaire |

1917.4 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C91H165N23O21/c1-22-54(18)72(94)88(132)113-76(56(20)24-3)90(134)100-45-71(120)114-35-29-32-66(114)87(131)111-74(53(16)17)91(135)109-61(37-48(6)7)80(124)98-43-69(118)103-63(39-50(10)11)85(129)110-73(52(14)15)89(133)99-44-70(119)104-65(46-115)86(130)101-57(21)78(122)107-60(36-47(4)5)79(123)97-41-67(116)96-42-68(117)102-62(38-49(8)9)83(127)108-64(40-51(12)13)84(128)106-58(30-25-27-33-92)81(125)105-59(31-26-28-34-93)82(126)112-75(77(95)121)55(19)23-2/h47-66,72-76,115H,22-46,92-94H2,1-21H3,(H2,95,121)(H,96,116)(H,97,123)(H,98,124)(H,99,133)(H,100,134)(H,101,130)(H,102,117)(H,103,118)(H,104,119)(H,105,125)(H,106,128)(H,107,122)(H,108,127)(H,109,135)(H,110,129)(H,111,131)(H,112,126)(H,113,132)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-,75-,76+/m0/s1 |

Clé InChI |

SQFPIKBKAMXQLN-SZIZCEOVSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)

![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)

![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)

![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)